![molecular formula C15H16ClN5 B5767876 1-(4-chlorobenzyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767876.png)
1-(4-chlorobenzyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
Synthesis Analysis
The synthesis of pyrazolopyrimidines, including compounds similar to "1-(4-chlorobenzyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine," involves nucleophilic substitution reactions and other synthetic pathways designed to introduce specific substituents into the pyrazolopyrimidine core. For example, the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine has been shown to produce selectively 4-substituted products, highlighting the synthetic versatility of these compounds (Ogurtsov & Rakitin, 2021). Furthermore, the preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors demonstrates the synthetic strategies employed to achieve functionalization at specific positions of the pyrazolopyrimidine scaffold for biological activity (Dinér et al., 2012).
Molecular Structure Analysis
The structural elucidation of pyrazolopyrimidines, including "1-(4-chlorobenzyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine," employs various spectroscopic and crystallographic techniques. X-ray crystallography, NMR, and IR spectroscopy are pivotal in determining the molecular geometry, electronic structure, and substituent effects on the core pyrazolopyrimidine structure. For instance, the structural features of representative pyrazolopyrimidines were explored by X-ray crystallography, providing insights into their molecular conformation and electronic interactions (Ng, Tiekink, & Dolzhenko, 2022).
Mechanism of Action
Target of Action
The primary targets of this compound are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in the cAMP-dependent pathway, which is involved in many processes including the regulation of metabolism, ion transport, and cell division .
Mode of Action
This could result in changes to the cAMP-dependent pathway, affecting the processes it regulates .
Biochemical Pathways
The compound is likely to affect the cAMP-dependent pathway given its targets . This pathway plays a key role in transmitting signals from hormones and neurotransmitters at the cell surface to the cell interior, leading to various cellular responses. Any alteration in this pathway can have significant downstream effects .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on how it interacts with its targets and the subsequent alterations in the cAMP-dependent pathway . These effects could range from changes in cellular metabolism to alterations in cell division .
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5/c1-10(2)20-14-13-7-19-21(15(13)18-9-17-14)8-11-3-5-12(16)6-4-11/h3-7,9-10H,8H2,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRZQNBWGXDCBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC=N1)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321180 |
Source
|
Record name | 1-[(4-chlorophenyl)methyl]-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001321180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49647335 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-chlorobenzyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
CAS RN |
903188-36-3 |
Source
|
Record name | 1-[(4-chlorophenyl)methyl]-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001321180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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